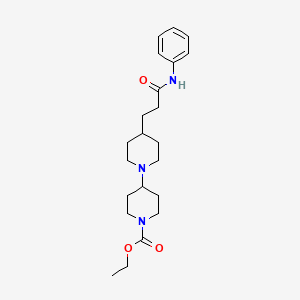![molecular formula C17H26N2O4 B4534845 N-环丙基-3-{1-[(3-甲基-5,6-二氢-1,4-二氧杂环-2-基)羰基]-4-哌啶基}丙酰胺](/img/structure/B4534845.png)
N-环丙基-3-{1-[(3-甲基-5,6-二氢-1,4-二氧杂环-2-基)羰基]-4-哌啶基}丙酰胺
描述
"N-cyclopropyl-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide" belongs to a class of compounds known for their significant chemical and potential pharmacological properties. Research in this area explores the synthesis, structural analysis, and chemical behavior of such compounds to understand their applications and interactions in various fields, particularly in medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds involves complex reactions aiming to introduce specific functional groups that affect the compound's activity and properties. For instance, the synthesis of cyclopropane derivatives related to insecticides involves key steps like reacting piperidine with specific chlorinated compounds (Sun et al., 2006). Such methodologies underscore the importance of precise conditions and reagents in obtaining the desired product with high yield and purity.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives and similar compounds is characterized using techniques such as X-ray crystallography, providing insights into their conformation and spatial arrangement. For example, structural analysis of specific cyclopropane derivatives reveals their molecular geometry and intermolecular interactions, which are crucial for understanding their reactivity and potential binding with biological targets (Thimmegowda et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving cyclopropane derivatives and similar compounds can vary widely, ranging from substitutions and additions to more complex transformations. These reactions are pivotal in modifying the compound's structure to enhance its chemical and pharmacological profile. The reactivity of cyclopropane rings, for instance, is explored through reactions with various nucleophiles and electrophiles, leading to a plethora of derivatives with diverse functional groups and potential applications (Jończyk & Kmiotek-Skarżyńska, 1993).
Physical Properties Analysis
The physical properties of "N-cyclopropyl-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide" and related compounds, such as solubility, melting point, and stability, are crucial for their practical applications. These properties influence the compound's behavior in various environments, affecting its suitability for different applications, especially in drug formulation and delivery.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, define the utility and application range of the compound. For instance, the study of analogues of fentanyl and related compounds provides valuable insights into their chemical behavior, structural features influencing activity, and potential as analgesics, highlighting the importance of structural modifications in developing new therapeutic agents (Jimeno et al., 2003).
科学研究应用
环丙基团的应用
环丙基团是一种多功能的结构基序,由于其独特空间和电子特性以及较高的代谢稳定性,经常用于药物开发。环丙烷用于提高效力,减少非靶向效应,并解决药物发现过程中遇到的多种挑战(Talele, 2016)。它们的合成、反应性和并入复杂分子一直是广泛研究的主题,展示了它们在合成药物和生物活性化合物中的重要性。
哌啶基团的应用
哌啶是药学化学中最普遍存在的杂环之一,通常作为治疗剂开发的核心结构。哌啶的合成和功能化对于发现新药至关重要。区域和对映选择性δ C-H 氰化非环胺等技术已被开发出来,以提供手性哌啶,展示了创新方法在获取这些结构中的重要意义(Zhang, Zhang, & Nagib, 2019)。
在药物发现中的联合应用
环丙基和哌啶基团在药物分子中的结合已被探索用于各种治疗应用,包括受体拮抗剂和抗菌剂的开发。例如,同时具有环丙基和哌啶基部分的化合物在靶向特定受体方面表现出显着的活性,说明了设计具有改进的功效和选择性的药物的潜力。这些基团促进的结构修饰有助于候选药物的药代动力学特性,从而能够进行广泛的体内评估(Butora et al., 2006)。
属性
IUPAC Name |
N-cyclopropyl-3-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-12-16(23-11-10-22-12)17(21)19-8-6-13(7-9-19)2-5-15(20)18-14-3-4-14/h13-14H,2-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHPBUAHEGKHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OCCO1)C(=O)N2CCC(CC2)CCC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1H-indol-3-ylcarbonyl)-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B4534772.png)
![3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4534775.png)
![N-(pyridin-3-ylmethyl)-N-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}propan-1-amine](/img/structure/B4534780.png)
![N-(2-methoxyethyl)-3-{[1-(1H-pyrazol-3-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4534798.png)
![ethyl 4-{[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4534808.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(5-isoquinolinylmethyl)-N-methylacetamide](/img/structure/B4534814.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2,3-dimethoxybenzyl)propan-2-amine](/img/structure/B4534828.png)
![4-[3-(2-furyl)phenyl]-4H-1,2,4-triazole](/img/structure/B4534837.png)
![5-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4534840.png)

![[4-(1-adamantylacetyl)morpholin-3-yl]acetic acid](/img/structure/B4534848.png)
![(3S*,4S*)-1-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B4534852.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B4534860.png)
![N~2~-cyclopropyl-N~5~-(3-methoxybenzyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxamide](/img/structure/B4534868.png)